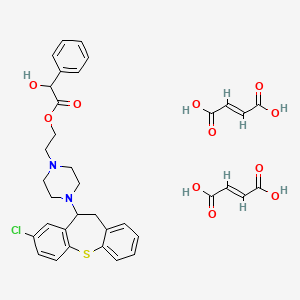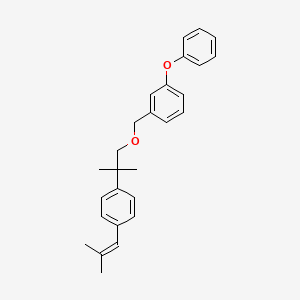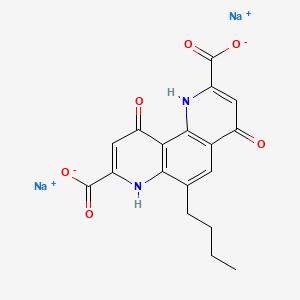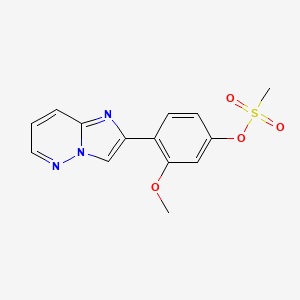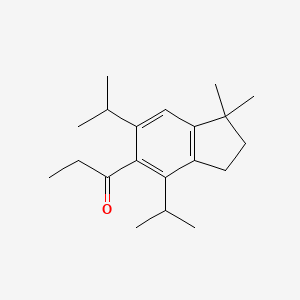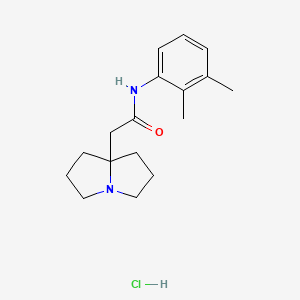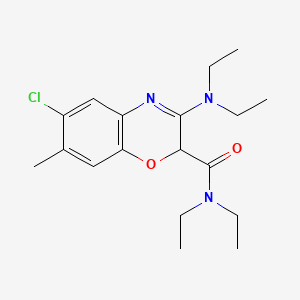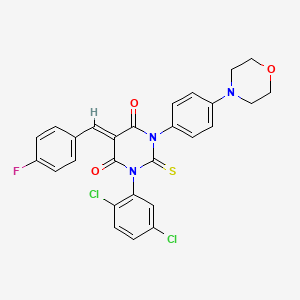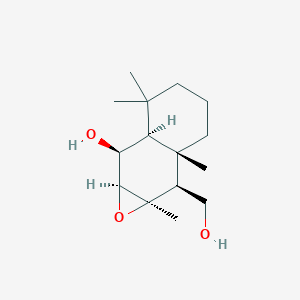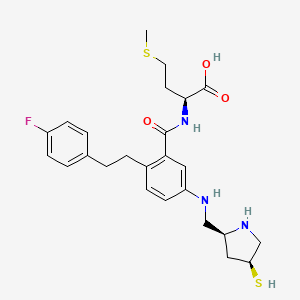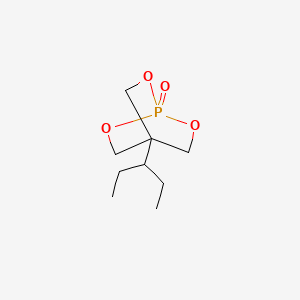
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide is a chemical compound with the molecular formula C9H17O4P and a molecular weight of 220.2026 g/mol . This compound is known for its unique structure, which includes a bicyclic framework with phosphorus and oxygen atoms.
Métodos De Preparación
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide involves several steps. One common method includes the reaction of a suitable phosphine oxide precursor with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing products.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Aplicaciones Científicas De Investigación
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar compounds to 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide include other phosphabicyclo compounds with different substituents. These compounds share a similar bicyclic framework but differ in their alkyl or aryl groups. The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
82515-36-4 |
|---|---|
Fórmula molecular |
C9H17O4P |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
4-pentan-3-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C9H17O4P/c1-3-8(4-2)9-5-11-14(10,12-6-9)13-7-9/h8H,3-7H2,1-2H3 |
Clave InChI |
DTTKDIQXJSMAQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C12COP(=O)(OC1)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


